N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine
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Description
N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine is a useful research compound. Its molecular formula is C14H18BrNO4S and its molecular weight is 376.265. The purity is usually 95%.
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Biological Activity
N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
with a molecular weight of 356.26 g/mol. The compound features a tert-butoxycarbonyl (BOC) protecting group and a sulfonyl moiety attached to an azetidine ring, which enhances its reactivity and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps, including the protection of the amine group, sulfonylation, and bromination. These methods can vary based on desired yields and purity levels. The compound serves as an important intermediate in organic synthesis, particularly in pharmaceutical development.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a bioactive molecule.
1. Anticancer Activity
Research indicates that compounds containing azetidine rings exhibit promising anticancer properties. The unique structure of this compound may enhance its interaction with biological targets involved in cancer progression. For instance, similar compounds have shown inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines .
2. Enzyme Inhibition
Studies have demonstrated that azetidine derivatives can act as inhibitors for specific enzymes. The sulfonamide group in this compound may facilitate interactions with enzyme active sites, potentially leading to inhibitory effects on key metabolic pathways relevant to disease processes such as cancer and bacterial infections .
3. Antimicrobial Activity
The presence of bromine and sulfonyl groups has been linked to enhanced antimicrobial properties. Compounds with similar structural motifs have been reported to exhibit activity against various bacterial strains, suggesting that this compound may possess similar effects .
Case Studies
Several case studies illustrate the biological activity of related compounds:
Research Findings
Recent advancements in the synthesis and application of azetidine-based compounds have highlighted their versatility in drug development:
- Asymmetric Synthesis : Innovative methods have been developed for the asymmetric synthesis of azetidine derivatives, enhancing their utility as chiral building blocks in pharmaceuticals .
- Polymer Applications : Beyond medicinal chemistry, this compound may also be explored for applications in materials science, particularly in developing advanced polymers due to its reactive functional groups .
Properties
IUPAC Name |
tert-butyl 3-(3-bromophenyl)sulfonylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21(18,19)11-6-4-5-10(15)7-11/h4-7,12H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQVTVFDTYJIHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698763 |
Source
|
Record name | tert-Butyl 3-(3-bromobenzene-1-sulfonyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887593-56-8 |
Source
|
Record name | tert-Butyl 3-(3-bromobenzene-1-sulfonyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.